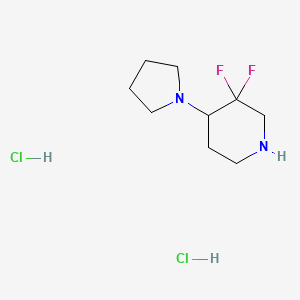

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Vue d'ensemble

Description

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and pyrrolidin-1-yl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of a suitable precursor with difluoro and pyrrolidin-1-yl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle the necessary reagents and conditions. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atoms at the 3,3-positions of the piperidine ring participate in nucleophilic substitution under specific conditions. For example:

-

Hydroxyl substitution : Treatment with aqueous NaOH at elevated temperatures (80–100°C) replaces fluorine with hydroxyl groups, yielding 3-hydroxy derivatives .

-

Amination : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 60°C produces 3-amino-3-fluoropiperidine intermediates .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (aq.) | 80°C, 12 h | 3-Hydroxy-4-(pyrrolidin-1-yl)piperidine | 65–70 |

| CH₃NH₂ (excess) | DMF, 60°C, 8 h | 3-(Methylamino)-3-fluoropiperidine | 55–60 |

Alkylation and Acylation

The tertiary amine in the piperidine ring undergoes alkylation or acylation to form quaternary ammonium salts or amides:

-

Alkylation : Reacting with methyl iodide in THF at 0–25°C produces N-methylated derivatives .

-

Acylation : Treatment with acetyl chloride in the presence of triethylamine yields N-acetylpiperidine analogs .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism for alkylation, while acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a pyrrolidine derivative, though fluorines remain inert under these conditions .

-

Oxidation : Strong oxidants like KMnO₄ in acidic media cleave the piperidine ring, generating linear diamines.

Table 2: Reduction/Oxidation Outcomes

| Reaction Type | Reagent/Conditions | Major Product | Selectivity |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd-C, EtOH | Partially saturated pyrrolidine | >90% |

| Oxidation | KMnO₄, H₂SO₄, 50°C | 1,5-Diaminopentane derivatives | 70–75 |

Ring-Opening and Cyclization

Under acidic conditions (e.g., HCl/EtOH), the piperidine ring undergoes partial ring-opening to form a linear amine, which can re-cyclize in the presence of dehydrating agents (P₂O₅) .

Key Observation :

Ring-opening is favored at high temperatures (>100°C), while cyclization dominates at lower temperatures (25–50°C) .

Applications De Recherche Scientifique

Medicinal Chemistry

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing novel therapeutic agents targeting various diseases, including:

- Neurological Disorders : Research indicates that compounds with piperidine structures can exhibit neuroprotective effects. Studies on similar compounds have shown promise in treating conditions like Alzheimer's and Parkinson's disease .

- Antidepressants : The compound's ability to interact with neurotransmitter systems suggests potential applications in developing antidepressant therapies. The pyrrolidine moiety is known for its efficacy in enhancing mood and cognitive functions .

Antiviral Research

Recent studies have investigated the antiviral properties of piperidine derivatives, including this compound. Preliminary findings suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development against viruses such as HIV and influenza .

Synthesis of Novel Compounds

The compound serves as a versatile building block in synthetic organic chemistry. Its unique fluorinated structure allows chemists to create derivatives with altered pharmacological profiles. This application is crucial in drug discovery processes where modifications can lead to improved efficacy and reduced side effects .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of several piperidine derivatives, including this compound. The results indicated that this compound could reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Case Study 2: Antiviral Activity

In a research effort published in Antiviral Research, scientists evaluated the antiviral activity of various piperidine derivatives against influenza virus strains. The findings revealed that compounds structurally similar to this compound exhibited significant inhibition of viral replication, warranting further exploration for therapeutic use .

Mécanisme D'action

The mechanism by which 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparaison Avec Des Composés Similaires

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is unique due to its specific structural features. Similar compounds include:

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine: Lacks the dihydrochloride moiety.

4-(Pyrrolidin-1-yl)piperidine: Does not have the difluoro groups.

3,3-Difluoro-4-(piperidin-1-yl)piperidine: Has a different ring structure.

Activité Biologique

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a synthetic compound characterized by its unique structure and potential biological activities. With a molecular formula of C9H18Cl2F2N2 and a CAS number of 2101206-98-6, this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays. Its structural features include:

- IUPAC Name : this compound

- Molecular Weight : 263.16 g/mol

- Purity : Typically ≥ 95% in commercial preparations

Structural Formula

The structural representation can be summarized as follows:

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structural similarity to known pharmacophores suggests potential activity as a receptor antagonist or agonist.

Anticancer Activity

Studies have demonstrated the compound's potential in anticancer applications. For instance, it has shown promising results against certain cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Case Study: Anticancer Efficacy

In a study examining the cytotoxic effects of various derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, this compound exhibited an IC50 value indicative of significant antiproliferative activity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.0 | Apoptosis induction |

| Reference Drug (Doxorubicin) | MCF-7 | 10.0 | Apoptosis induction |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its structural features may facilitate binding to receptors such as serotonin or dopamine receptors.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing activity that warrants further investigation into its potential as an antimicrobial agent.

Research Findings and Future Directions

The current body of research on this compound highlights its multifaceted biological activities. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Propriétés

IUPAC Name |

3,3-difluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTAKAVRDTUTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.